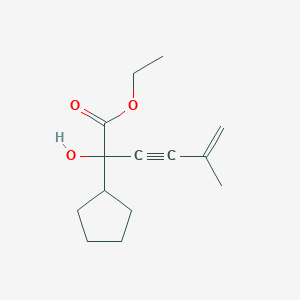![molecular formula C18H18O3 B14364767 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol CAS No. 90332-37-9](/img/structure/B14364767.png)
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a hydroxyphenyl group and a methoxyphenol group connected by a penta-1,4-dien-3-yl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature, followed by the addition of ice-cold water to precipitate the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentadien-3-one derivatives: These compounds share a similar penta-1,4-dien-3-one backbone and exhibit comparable biological activities.
Curcumin analogs: Structurally related to curcumin, these compounds possess similar pharmacological properties.
Uniqueness
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is unique due to the presence of both hydroxyphenyl and methoxyphenol groups, which contribute to its distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
90332-37-9 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(7-4-13-5-9-16(19)10-6-13)15-8-11-17(20)18(12-15)21-2/h3-12,14,19-20H,1H2,2H3 |
InChI-Schlüssel |
APVUNYPUJLEPIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C=C)C=CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


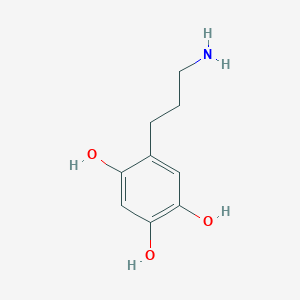
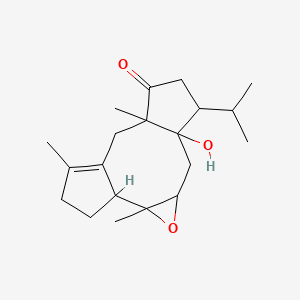
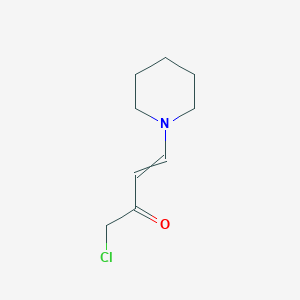

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
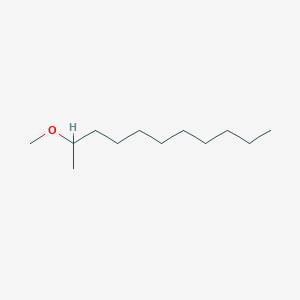
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
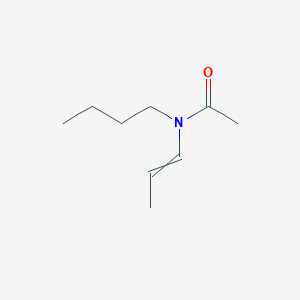
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
